molecular formula C28H25N3O2S2 B12172627 N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide

N'-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide

Cat. No.: B12172627
M. Wt: 499.7 g/mol
InChI Key: JQFAJWWVEYHTFZ-UHFFFAOYSA-N
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Description

N’-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide is a complex organic compound that features a combination of carbamothioyl, sulfonyl, and benzenecarboximidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the carbamothioyl group: This can be achieved by reacting an amine with carbon disulfide and a suitable base.

    Introduction of the sulfonyl group: This step might involve sulfonylation of an aromatic compound using sulfonyl chloride in the presence of a base.

    Coupling reactions: The final step could involve coupling the intermediate products through a condensation reaction, often facilitated by a catalyst or under specific conditions such as elevated temperature or pressure.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous flow reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of sulfoxides or sulfones.

    Reduction: Might result in the formation of amines or alcohols.

    Substitution: Could yield various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide would depend on its specific application. Generally, it might involve:

    Molecular targets: Such as enzymes, receptors, or nucleic acids.

    Pathways: Interaction with specific biochemical pathways, potentially inhibiting or activating certain processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(diphenylcarbamothioyl)-N-methylbenzenecarboximidamide
  • N’-(diphenylcarbamothioyl)-N-{[(4-chlorophenyl)sulfonyl]methyl}benzenecarboximidamide

Uniqueness

N’-(diphenylcarbamothioyl)-N-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing molecules with tailored activities for specific applications.

Properties

Molecular Formula

C28H25N3O2S2

Molecular Weight

499.7 g/mol

IUPAC Name

3-[(Z)-N-[(4-methylphenyl)sulfonylmethyl]-C-phenylcarbonimidoyl]-1,1-diphenylthiourea

InChI

InChI=1S/C28H25N3O2S2/c1-22-17-19-26(20-18-22)35(32,33)21-29-27(23-11-5-2-6-12-23)30-28(34)31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,21H2,1H3,(H,29,30,34)

InChI Key

JQFAJWWVEYHTFZ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C/N=C(/C2=CC=CC=C2)\NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CN=C(C2=CC=CC=C2)NC(=S)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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